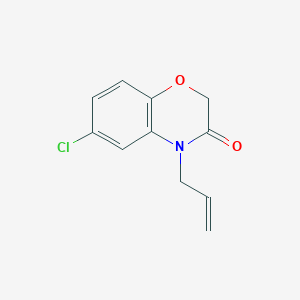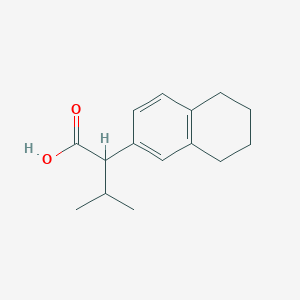![molecular formula C17H15ClF3N3O2S B253949 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253949.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide, also known as CTSP, is a compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. CTSP is a small molecule inhibitor that targets specific enzymes, making it a promising candidate for drug development. In
作用機序
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide inhibits the activity of specific enzymes by binding to their active sites, preventing them from carrying out their normal functions. Specifically, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to bind to the active site of cathepsin B and L, inhibiting their proteolytic activity. This inhibition prevents the degradation of extracellular matrix proteins, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide inhibits the activity of cathepsin B and L, leading to a decrease in the degradation of extracellular matrix proteins. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have neuroprotective effects, protecting neurons against oxidative stress-induced cell death. In vivo studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has anti-tumor and anti-inflammatory effects, making it a potential candidate for the treatment of cancer and inflammation.
実験室実験の利点と制限
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide is its specificity for specific enzymes, making it a promising candidate for drug development. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have low toxicity in vitro and in vivo studies. However, one limitation of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide is its poor solubility, making it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to determine the efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide in the treatment of various diseases in vivo. Furthermore, the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide derivatives with improved solubility and bioavailability is an area of active research. Finally, the identification of new enzymes that are inhibited by N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide could lead to the development of new therapies for the treatment of various diseases.
Conclusion:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide is a promising candidate for drug development due to its specificity for specific enzymes and potential therapeutic applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide have been discussed in this paper. Further research is needed to determine the efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide in the treatment of various diseases and to develop new therapies based on its mechanism of action.
合成法
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide can be synthesized through a multistep process that involves the reaction of various chemicals. The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-mercapto-4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-5-carboxylic acid. The resulting product is then reacted with 2-chloro-N-(propylthio)acetamide to form the final product, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to inhibit the activity of specific enzymes, such as cathepsin B and L, which are involved in the progression of cancer and inflammation. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
特性
製品名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide |
|---|---|
分子式 |
C17H15ClF3N3O2S |
分子量 |
417.8 g/mol |
IUPAC名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H15ClF3N3O2S/c1-8(27-16-23-12-4-2-3-10(12)15(26)24-16)14(25)22-13-7-9(17(19,20)21)5-6-11(13)18/h5-8H,2-4H2,1H3,(H,22,25)(H,23,24,26) |
InChIキー |
GPASMFFQZVMNLO-UHFFFAOYSA-N |
異性体SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC(=O)C3=C(N2)CCC3 |
正規SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)SC2=NC(=O)C3=C(N2)CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B253866.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)


![1-[5-Cyano-2-(methylthio)-6-phenylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B253892.png)
![2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile](/img/structure/B253893.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)